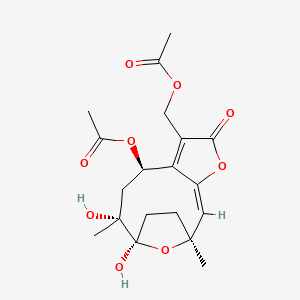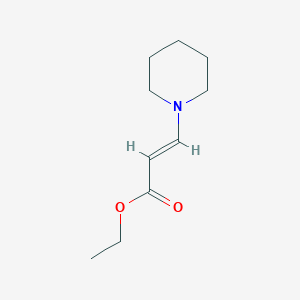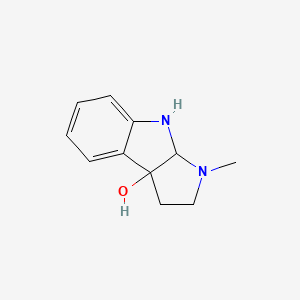
Diacetylpiptocarphol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetylpiptocarphol is a chemical compound that has been the subject of various scientific studies. While specific research directly on Diacetylpiptocarphol is limited, studies on similar compounds provide insights into its characteristics and applications.
Synthesis Analysis
- Diacetyl compounds have been synthesized through various methods, including an electrochemical method where Diacetyl is synthesized from acetylmethylcarbinol with KI as a catalyst. Optimal conditions involve low temperature and neutral pH (Jiang Wen-qiang, 2011).
Molecular Structure Analysis
- The molecular structure of diacetyl compounds can be complex. For example, a study of mono- and diorganotallium(III) complexes of diacetylpyridine bis(thiosemicarbazone) revealed a unique coordination mode of the HDAPTSC— anion in its structure (J. Casas et al., 2003).
Chemical Reactions and Properties
- Diacetyl-containing compounds have been studied for their reaction properties. For instance, diacetyl(acetoin)reductase catalyzes the reversible reduction of acetoin to 2,3-butanediol and the irreversible reduction of diacetyl to acetoin (S. Larsen et al., 1973).
Physical Properties Analysis
- The physical properties of diacetyl compounds include their fluorescence. Diacetyl, in vapor phase or water solution, exhibits bright green fluorescence when excited within its absorption band in the violet and near ultraviolet (G. M. Almy et al., 1940).
Chemical Properties Analysis
- The chemical properties of diacetyl compounds can be intricate. For example, the reaction of diacetyl with N-α-acetylarginine as a model for hapten formation shows complex adducts formed, which is relevant for understanding its toxicity and potential immunological effects (J. Mathews et al., 2010).
Scientific Research Applications
Diacetyl in Food and Beverages : Diacetyl is a major flavor metabolite produced by lactic acid bacteria, particularly Oenococcus oeni, during malolactic fermentation in wine, imparting a buttery aroma and flavor. This process is influenced by various factors including bacterial strain, wine chemistry, and environmental conditions (Bartowsky & Henschke, 2004).
Diacetyl in E-Cigarettes : Diacetyl is also found in sweet-flavored electronic cigarette (EC) liquids, raising concerns due to its association with respiratory disease when inhaled. A study found diacetyl in a large proportion of EC liquids tested, with potential health risks (Farsalinos et al., 2015).
Toxicity of Diacetyl : Research on C57BL/6 mice showed that diacetyl exposure can cause significant epithelial injury and inflammation in the respiratory tract, replicating features of human obliterative bronchiolitis (OB) (Morgan et al., 2008).
Diacetyl's Interaction with DNA : Diacetyl forms a covalent adduct with 2-deoxyguanosine, uncoils DNA, and leads to cell death, indicating its potential mutagenic properties and impact on cellular health (More, Raza, & Vince, 2012).
Future Directions
Mechanism of Action
Target of Action
Diacetylpiptocarphol is a sesquiterpene lactone compound It is known to exhibit anti-leishmaniasis activity , suggesting that it may interact with biological targets involved in the life cycle of the Leishmania parasite.
Mode of Action
Given its anti-leishmaniasis activity , it is likely that the compound interacts with its targets in a way that inhibits the growth or survival of the Leishmania parasite
Biochemical Pathways
The exact biochemical pathways affected by Diacetylpiptocarphol are currently unknown. Its anti-leishmaniasis activity suggests that it may interfere with biochemical processes essential to the Leishmania parasite
Result of Action
Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound’s action results in the inhibition of the Leishmania parasite, potentially leading to a reduction in the severity of leishmaniasis.
properties
IUPAC Name |
[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSADBENAXUTZTK-RRRPBPPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C/2[C@@H](C[C@@]([C@]3(CC[C@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 102004563 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B1149202.png)
![N-[3-[(dimethylamino)methylene]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-6-yl]Acetamide](/img/structure/B1149205.png)


![3,6-Dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149209.png)
